2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrazole rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid typically involves the condensation of a quinoline derivative with a pyrazole derivative. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and environmentally benign solvents to minimize waste and reduce production costs .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different physical and chemical properties .
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
- 2-(1-Phenyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
- 2-(1-Benzyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Comparison: Compared to its similar compounds, 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid is unique due to the presence of the ethyl group on the pyrazole ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties. For example, the ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-18-9-10(8-16-18)14-7-12(15(19)20)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISILWSTJFAVEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323573 | |
Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24787247 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956364-45-7 | |
Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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